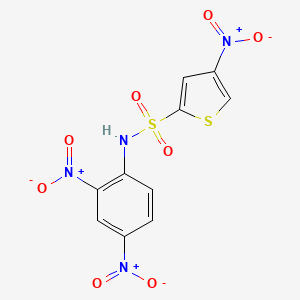
3-Iodo-2-methyl-5-phenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-methyl-5-phenylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methyl-5-phenylthiophene typically involves the iodination of 2-methyl-5-phenylthiophene. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of thiophene derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-2-methyl-5-phenylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones or reduced to form thiolanes and thiophenes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, sulfuric acid, and nitric acid are commonly used under mild conditions.
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, and sodium alkoxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Electrophilic Substitution: Products include brominated, sulfonated, and nitrated derivatives.
Nucleophilic Substitution: Products include amino, thio, and alkoxy derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, thiolanes, and thiophenes.
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-methyl-5-phenylthiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Iodo-2-methyl-5-phenylthiophene involves its interaction with molecular targets such as enzymes and receptors. The iodine atom enhances the compound’s ability to form halogen bonds with biological targets, leading to inhibition or modulation of their activity. The phenyl and methyl groups contribute to the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
- 2-Iodo-3-methylthiophene
- 3-Iodo-2-phenylthiophene
- 2-Methyl-5-phenylthiophene
Comparison: 3-Iodo-2-methyl-5-phenylthiophene is unique due to the presence of both iodine and phenyl groups, which enhance its reactivity and potential applications. Compared to 2-Iodo-3-methylthiophene and 3-Iodo-2-phenylthiophene, the compound exhibits higher stability and selectivity in chemical reactions. The presence of the phenyl group also increases its potential for biological activity compared to 2-Methyl-5-phenylthiophene .
Eigenschaften
CAS-Nummer |
61285-28-7 |
|---|---|
Molekularformel |
C11H9IS |
Molekulargewicht |
300.16 g/mol |
IUPAC-Name |
3-iodo-2-methyl-5-phenylthiophene |
InChI |
InChI=1S/C11H9IS/c1-8-10(12)7-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
ZTLJHGACIROUTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14597249.png)
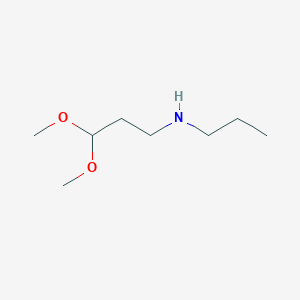
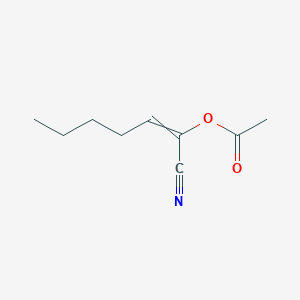


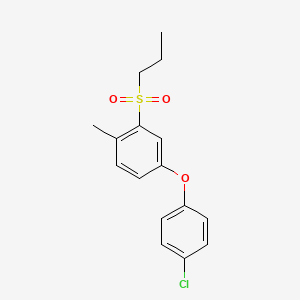
![1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-](/img/structure/B14597285.png)
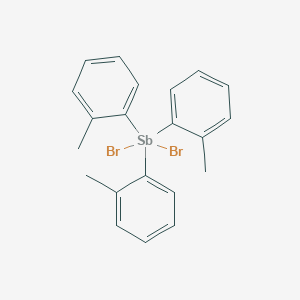

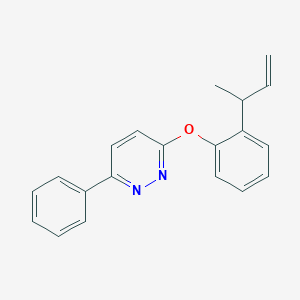
![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)
